molecular formula C9H11N3OS2 B484156 N-allyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide CAS No. 590360-30-8

N-allyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide

Cat. No. B484156
CAS RN: 590360-30-8
M. Wt: 241.3g/mol
InChI Key: DWAQZBVAVLMEHU-UHFFFAOYSA-N
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Description

“N-allyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide” is a chemical compound with the molecular formula C9H11N3OS2. It has an average mass of 241.333 Da and a monoisotopic mass of 241.034348 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-allyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide”, such as its melting point, boiling point, density, and toxicity, are not specified in the available sources .

Scientific Research Applications

Synthesis and Characterization of Metal Complexes Research has focused on synthesizing and characterizing metal complexes with hydrazinecarbothioamide derivatives. These compounds, including variations like N-allyl-2-(2,4-dinitrophenyl)hydrazine-1-carbothioamide, have been studied for their structural properties using techniques such as single crystal X-ray crystallography. The studies reveal insights into the molecular structures and potential for forming complexes with metals, which could be useful in various chemical processes and as precursors for more complex compounds (Abou‐Melha, 2021).

Biological Activities A significant portion of research has been dedicated to exploring the biological activities of hydrazinecarbothioamide derivatives, including anticancer, antioxidant, and antibacterial properties. Some compounds have demonstrated promising anticancer activities against specific cell lines, suggesting potential applications in chemotherapy. For example, studies on dioxomolybdenum(VI) complexes with hydrazinecarbothioamide derivatives have shown pronounced activity against human colorectal cancer cells, offering insights into their therapeutic potential (Hussein et al., 2015). Additionally, these compounds have exhibited significant antioxidant properties, which could be leveraged in developing treatments for diseases associated with oxidative stress (Ștefania-Felicia Bărbuceanu et al., 2014).

Molecular Docking and In Silico Studies Molecular docking and in silico studies have been utilized to understand the interaction mechanisms of hydrazinecarbothioamide derivatives with biological targets. These studies help in predicting the binding affinities and potential inhibitory effects of compounds on enzymes or receptors, facilitating the design of novel inhibitors with specific biological activities. The research extends to exploring the compounds' potential in targeting enzymes like carbonic anhydrase, which plays a crucial role in pH regulation and has implications in treating various conditions, including tumors (Işık et al., 2015).

Corrosion Inhibition The application of hydrazinecarbothioamide derivatives extends to the field of materials science, particularly in corrosion inhibition. Studies have demonstrated the effectiveness of these compounds in protecting metals like aluminum alloy from corrosion in saline environments, highlighting their potential as corrosion inhibitors in industrial applications (Prakashaiah et al., 2018).

properties

IUPAC Name

1-prop-2-enyl-3-(thiophene-2-carbonylamino)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3OS2/c1-2-5-10-9(14)12-11-8(13)7-4-3-6-15-7/h2-4,6H,1,5H2,(H,11,13)(H2,10,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWAQZBVAVLMEHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NNC(=O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-allyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide

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